2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a versatile chemical compound with unique properties that make it valuable in various scientific research applications. This compound is known for its potential in drug discovery, catalysis, and materials science, driving innovation in these fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl chloride with N-(2-methylphenyl)acetamide in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Sodium carbonate, dioxane/water solvent mixture, elevated temperatures (70-80°C).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiols.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide has a wide range of scientific research applications, including:
Drug Discovery: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as antimicrobial agents.
Catalysis: The compound can be used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Materials Science: The compound’s properties make it suitable for the development of new materials with specific characteristics, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
- 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide exhibits unique properties such as enhanced antimicrobial activity and improved stability under various conditions. These characteristics make it a valuable compound for scientific research and industrial applications.
Biological Activity
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound belonging to the class of sulfanylamides. It features a unique structural framework that includes a pyrido[1,2-a][1,3,5]triazin ring system, which is chlorinated and oxo-substituted. This compound's potential biological activities are of significant interest in medicinal chemistry due to its structural diversity and possible therapeutic applications.
Structural Characteristics
The compound is characterized by the following features:
- Pyrido[1,2-a][1,3,5]triazin Ring : This heterocyclic structure contributes to the compound's biological activity.
- Chlorine and Oxo Substituents : These groups can enhance biological interactions by influencing electronic properties.
- Sulfanyl Group : The presence of sulfur is known to affect the reactivity and biological interaction of compounds.
Antimicrobial Activity
Compounds containing pyrido[1,2-a][1,3,5]triazin moieties have shown promising antimicrobial properties. For instance:
- Antibacterial Studies : Similar compounds have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Results indicated effective inhibition comparable to standard antibiotics like ampicillin .
The proposed mechanism for the biological activity of this class of compounds typically involves:
- Enzyme Inhibition : The binding to specific enzymes or receptors that play crucial roles in cellular pathways.
- DNA Intercalation : Some derivatives have been shown to intercalate into DNA strands, affecting replication and transcription processes .
Case Studies and Comparative Analysis
A comparative analysis of structurally related compounds provides insights into the potential activity of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | Methoxy instead of dimethylphenyl | Antimicrobial activity against various bacteria |
N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)thioacetamide | Ethoxy group | Variations in solubility and reactivity with potential antifungal activity |
5-[({7-chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]-3,6-bis(2,6-dimethylphenyl)-2-sulfanylidene | Bis(dimethylphenyl) groups | Enhanced stability and diverse interactions |
Synthesis and Interaction Studies
The synthesis of this compound involves multi-step organic reactions using starting materials like 2-chloro derivatives and appropriate amines. Understanding the interaction of this compound with biological targets is essential for elucidating its therapeutic potential.
Properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-4-2-3-5-12(10)18-14(22)9-24-15-19-13-7-6-11(17)8-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXZRLWDPHVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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